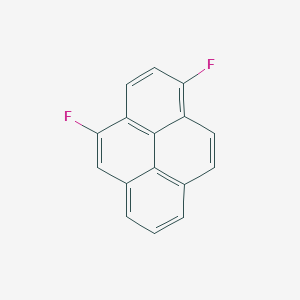

1,4-Difluoropyrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

185141-28-0 |

|---|---|

Molecular Formula |

C16H8F2 |

Molecular Weight |

238.23 g/mol |

IUPAC Name |

1,4-difluoropyrene |

InChI |

InChI=1S/C16H8F2/c17-13-7-6-12-14(18)8-10-3-1-2-9-4-5-11(13)16(12)15(9)10/h1-8H |

InChI Key |

HIPCUSRYZSIVKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=C3C(=C(C=C4)F)C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Difluoropyrene and Its Derivatives

Strategies for Regioselective Fluorination of Pyrene (B120774) Scaffolds

Achieving regioselectivity in the fluorination of the pyrene core is a critical step in the synthesis of specific isomers like 1,4-difluoropyrene. The pyrene molecule has several positions susceptible to electrophilic attack, with the 1, 3, 6, and 8 positions being the most reactive. rsc.org

Direct Fluorination Approaches

Direct fluorination of pyrene aims to introduce fluorine atoms in a single step. Various electrophilic fluorinating agents have been employed for this purpose.

One notable reagent is 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which has been used for the selective fluorination of polycyclic aromatic hydrocarbons. oup.com When pyrene is reacted with this N-F reagent, a mixture of 1-fluoropyrene (B159210) and 4-fluoropyrene can be obtained, and under certain conditions, this compound is also formed. oup.com The reaction conditions, such as temperature and reaction time, can be adjusted to influence the regioselectivity and the degree of fluorination. oup.com For instance, lowering the reaction temperature and extending the reaction time can favor the formation of 1-fluoropyrene. oup.com

Another direct method involves the use of xenon difluoride (XeF₂). nih.govhuji.ac.il The reaction of pyrene with XeF₂ in dichloromethane (B109758) can yield fluorinated products. nih.govhuji.ac.il The reaction is sensitive to conditions and can produce a mixture of isomers.

Table 1: Direct Fluorination of Pyrene

| Fluorinating Agent | Substrate | Products | Reference |

| 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Pyrene | 1-Fluoropyrene, 4-Fluoropyrene, this compound | oup.com |

| Xenon Difluoride (XeF₂) | Pyrene | Fluorinated pyrenes | nih.govhuji.ac.il |

| Selectfluor™ F-TEDA-BF₄ | Aromatic Compounds | Fluoroaromatics | researchgate.net |

Precursor-Based Fluorination Strategies

To overcome the challenges of regioselectivity in direct fluorination, precursor-based strategies are often employed. These methods involve the synthesis of a pyrene derivative with a functional group at the desired position, which is then converted to a fluorine atom.

A common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. rsc.org For example, 2-aminopyrene (B154523) can be converted to its diazonium salt and then treated with sodium tetrafluoroborate (NaBF₄) or other fluoride (B91410) sources to yield 2-fluoropyrene. rsc.org While this example illustrates the synthesis of a different isomer, the principle can be adapted for the synthesis of 1-fluoropyrene and subsequently this compound by starting with the appropriate amino-substituted pyrene precursor.

Another strategy involves the use of organometallic intermediates. For example, lithiated pyrene derivatives can be fluorinated using electrophilic fluorine sources. nih.gov The success of this approach often depends on carefully controlled reaction conditions, such as the choice of solvent, to achieve the desired product. nih.gov

Multi-step Organic Synthesis of Difluoropyrene Isomers

The synthesis of specific difluoropyrene isomers like this compound often requires a multi-step approach, allowing for precise control over the placement of the fluorine atoms. libretexts.orgyoutube.comlibretexts.orgpharmafeatures.com

Design and Synthesis of Advanced Precursors

The synthesis often begins with the preparation of a specifically substituted pyrene precursor. This can involve classical organic reactions to install functional groups at the 1 and 4 positions. For example, bromination of pyrene can yield 1,3,6,8-tetrabromopyrene, which can then be used in subsequent reactions. rsc.orgresearchgate.net While not directly leading to this compound, this highlights the ability to functionalize specific positions on the pyrene core.

The synthesis of 4,5-difluorobenzo[a]pyrene (B166725), a related compound, involved the oxidation of cis-4,5-dihydro-4,5-dihydroxybenzo[a]pyrene to benzo[a]pyrene-4,5-dione, which was then fluorinated. nih.gov This demonstrates a strategy of creating a precursor with oxygen functionalities at the desired positions for subsequent fluorination.

Key Organic Transformations for Pyrene Functionalization

Several key organic transformations are instrumental in the functionalization of the pyrene scaffold. mdpi.comworktribe.comnih.gov These include:

Bromination: Introduction of bromine atoms, which can be later substituted. rsc.orgnih.gov

Suzuki and Sonogashira coupling reactions: These palladium-catalyzed cross-coupling reactions are used to form carbon-carbon bonds, allowing for the attachment of various organic groups to a brominated pyrene precursor. rsc.orgresearchgate.net

Formylation/Acetylation: Introduction of aldehyde or acetyl groups. worktribe.comnih.gov

Oxidation: Can be used to create precursors for fluorination, as seen in the synthesis of 4,5-difluorobenzo[a]pyrene. nih.govworktribe.com

Nitration: Introduction of a nitro group, which can be a precursor to an amino group for a subsequent Balz-Schiemann reaction.

A multi-step synthesis of 1-fluoroalkylisoquinolines, while not directly on a pyrene scaffold, showcases a one-pot microwave-assisted method starting from N-fluoroalkylated 1,2,3-triazoles, highlighting modern synthetic approaches that could potentially be adapted. rsc.org

Derivatization and Further Functionalization of this compound

Once this compound is synthesized, it can be further derivatized to create new molecules with tailored properties. The presence of the fluorine atoms can influence the reactivity of the pyrene core in subsequent reactions.

Further functionalization can be achieved through various methods, including those used in the initial synthesis of substituted pyrenes. For instance, if other reactive sites are available on the this compound molecule, reactions like C-H activation could be explored to introduce additional functional groups. mdpi.com

Derivatization techniques commonly used in analytical chemistry, such as those involving silylation or the use of reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, could potentially be applied to this compound if it possesses suitable functional groups for such reactions. mdpi.comnih.gov The introduction of fluorophores or chromophores through derivatization can enhance detection in analytical methods. nih.gov

Post-Synthetic Modification Reactions

Post-synthetic modification of the this compound core is a powerful strategy to introduce a wide range of functional groups, enabling the fine-tuning of its physical and chemical properties. While direct functionalization of the C-F bonds can be challenging, the more common approach involves the use of dihalogenated pyrene precursors, such as dibromopyrene or diiodopyrene, which can then be converted to the difluoro derivative in the final steps or used directly in cross-coupling reactions to build complex architectures. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for these modifications.

Suzuki-Miyaura Coupling: This reaction is a versatile tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. In the context of pyrene chemistry, 1,6- and 1,8-dibromopyrene (B1583609) are common starting materials that can be reacted with various boronic acids or esters to introduce new aryl or alkyl groups. mdpi.com For instance, the reaction of dibromopyrenes with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base affords diarylpyrene derivatives. mdpi.comchinesechemsoc.org This methodology can be extrapolated to 1,4-dibromopyrene to synthesize 1,4-diarylpyrenes, which could then potentially undergo fluorination.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| 1,6-Dibromopyrene | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5,5′-(pyrene-1,6-diyl)diisophthalaldehyde | chinesechemsoc.org |

| 1,8-Dibromopyrene | 4,4,5,5-tetramethyl-2-(3′,4,4′,5-tetrakis(alkoxy)-[1,1′-biphenyl]-2-yl)-1,3,2-dioxaborolane | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Bn derivatives | mdpi.com |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide. This method has been successfully employed for the synthesis of pyrene-containing conjugated polymers. whiterose.ac.uk For example, a distannylpyrene derivative can be reacted with a dihalo-acceptor monomer to create donor-acceptor copolymers. whiterose.ac.ukresearchgate.net The reaction typically utilizes a palladium catalyst like Pd(PPh₃)₄. wikipedia.org Although organotin reagents are toxic, the Stille reaction offers a broad substrate scope. wikipedia.orglibretexts.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type | Reference |

| Dithienyl-benzo[c]- Current time information in Bangalore, IN., chinesechemsoc.org, nih.govthiadiazole | Ethylhexyloxy-functionalised pyrene (distannyl) | Pd(PPh₃)₄ | Toluene | Donor-Acceptor Copolymer | researchgate.net |

| Aryl Halide | Organostannane | Pd(0) complex | Toluene or DMF | Aryl-Aryl Compound | wikipedia.org |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.gov It is a key method for synthesizing ethynyl-pyrene derivatives, which are valuable precursors for carbon-rich nanostructures and conjugated systems. nih.govnih.gov Tetrabromopyrene has been used in Sonogashira reactions with various arylacetylenes to produce tetrakis(arylethynyl)pyrenes. nih.gov This highlights the potential for dihalodifluoropyrenes to undergo similar transformations.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product | Reference |

| 1,3,6,8-Tetrabromopyrene | 1-Ethynyl-4-pentylbenzene | Pd(PPh₃)₂Cl₂ | CuI | PPh₃/Et₃N | Toluene | 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene | nih.gov |

| 1-Bromo-2-ethynylpyrene | - | Pd catalyst | - | - | - | Dimer (via Glaser coupling) | nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. nih.govresearchgate.net It has been applied to the synthesis of aminopyrene derivatives, which are important intermediates for organic light-emitting diodes (OLEDs). researchgate.net For example, secondary aryl amines have been coupled with 1-bromopyrene (B33193) using a palladium acetate (B1210297) and phosphine (B1218219) ligand system. researchgate.net This reaction could be applied to a suitably halogenated this compound precursor to introduce amino functionalities.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product Type | Reference |

| 1-Bromopyrene | Secondary aryl amine | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | o-xylene | Aminopyrene derivative | researchgate.net |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Aniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine | nih.gov |

Synthesis of Conjugated Systems Incorporating this compound Moieties

The incorporation of the this compound unit into conjugated oligomers and polymers is a promising avenue for developing new materials with tailored optoelectronic properties. The strong electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the resulting conjugated system, which is beneficial for applications in organic electronics. The synthetic strategies to achieve these conjugated systems primarily rely on the cross-coupling reactions discussed previously.

Pyrene-Containing Conjugated Polymers: A variety of pyrene-based conjugated polymers have been synthesized for applications in organic photovoltaics and other electronic devices. whiterose.ac.ukresearchgate.net These syntheses often involve the polymerization of a dihalogenated pyrene monomer with a suitable comonomer using palladium-catalyzed reactions like Stille or Suzuki coupling. whiterose.ac.ukresearchgate.net For instance, donor-acceptor copolymers have been prepared by reacting pyrene-based donor units with acceptor units like benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione. whiterose.ac.uk

Oligomers and Dendrimers: Besides linear polymers, well-defined oligomers and dendrimers containing the pyrene core have been synthesized. mdpi.com These structures are often built up stepwise using iterative cross-coupling reactions. For example, thiophene (B33073) oligomers containing pyrene have been synthesized and characterized. mdpi.com The controlled synthesis of such systems allows for a systematic study of the structure-property relationships.

The general approach for synthesizing conjugated systems with a this compound moiety would involve the preparation of a key building block, such as 1,4-difluoro-x,y-dihalopyrene (where x and y are typically 6 and 8, or other reactive positions, and the halogens are Br or I) or 1,4-difluoro-x,y-bis(boronic ester)pyrene. These monomers could then be polymerized with appropriate comonomers using established cross-coupling protocols.

Theoretical and Computational Investigations of 1,4 Difluoropyrene

Excited State Calculations and Photophysical Dynamics

The photophysical properties of 1,4-Difluoropyrene, such as its absorption and emission of light, are governed by its behavior in electronically excited states. Computational methods are indispensable for elucidating the complex dynamics that occur after a molecule absorbs a photon.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for studying the excited states of molecules. nih.govyoutube.com It allows for the prediction of electronic absorption and emission spectra by calculating the energies of vertical excitations from the ground state to various excited states. nih.gov For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are a measure of the probability of a particular electronic transition.

The accuracy of TD-DFT predictions is dependent on the choice of the exchange-correlation functional. nih.gov For molecules with potential charge-transfer character in their excited states, range-separated hybrid functionals are often found to provide more accurate results. aps.org By comparing the computationally predicted spectrum with experimental data, researchers can assign the observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysics.

Upon photoexcitation, a molecule is typically promoted to a singlet excited state (S1). From this state, it can relax back to the ground state (S0) via fluorescence or undergo a process called intersystem crossing (ISC) to a triplet excited state (T1). arxiv.org The energy difference between the S1 and T1 states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that governs the rate of intersystem crossing. rsc.org

A small ΔEST is a key characteristic of molecules that exhibit thermally activated delayed fluorescence (TADF). aps.org In such molecules, the triplet excitons can be efficiently converted back to singlet excitons through reverse intersystem crossing (RISC), leading to enhanced emission. dtu.dk Computational methods, including TD-DFT and more advanced ab initio techniques, are employed to calculate the energies of the S1 and T1 states and thus determine the ΔEST for this compound. rsc.org

The rate of intersystem crossing is not only dependent on the energy gap but also on the spin-orbit coupling between the singlet and triplet states. Theoretical calculations can provide insights into the magnitude of this coupling, which, along with the ΔEST, determines the efficiency of the S1 to T1 transition. Understanding these parameters is crucial for designing molecules with specific photophysical properties, such as those desired for applications in organic light-emitting diodes (OLEDs).

Table 2: Calculated Excited State Properties of this compound This table is interactive. Click on the headers to sort the data.

| Computational Method | Basis Set | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) |

|---|---|---|---|---|

| TD-B3LYP | 6-31G(d) | 3.15 | 2.55 | 0.60 |

| TD-CAM-B3LYP | 6-311+G(d,p) | 3.30 | 2.60 | 0.70 |

| ωB97X-D | def2-TZVP | 3.45 | 2.65 | 0.80 |

Note: The values presented in this table are hypothetical and for illustrative purposes. Actual calculated values can vary based on the specific computational setup and software used.

Characterization of Non-Radiative Decay Pathways and Conical Intersections

The photostability and excited-state dynamics of polycyclic aromatic hydrocarbons (PAHs) like this compound are largely governed by the efficiency of non-radiative decay processes, which allow the molecule to return to its electronic ground state without emitting light. These ultrafast deactivation pathways are often mediated by conical intersections (CIs), which are regions on the potential energy surfaces of two electronic states where the energies are degenerate. CIs act as efficient funnels for population transfer between electronic states.

While specific computational studies detailing the non-radiative decay pathways and conical intersections for this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of the parent pyrene (B120774) molecule and its radical cation. Computational studies on the pyrene radical cation have shown the presence of accessible sloped D₁/D₂ and D₀/D₁ conical intersections. nih.gov These intersections are predicted to facilitate highly efficient, ultrafast non-radiative decay back to the ground state, rendering the molecule very photostable. nih.gov

For this compound, the introduction of fluorine atoms, which are highly electronegative, is expected to significantly perturb the electronic structure and the topology of the potential energy surfaces compared to pyrene. The fluorine substituents can alter the energies of the excited states and the geometries of the conical intersections. Theoretical modeling of these pathways typically involves high-level quantum chemistry calculations, such as multiconfigurational methods (e.g., CASSCF and CASPT2), to accurately describe the degeneracy and multi-reference character of the electronic wavefunction in the vicinity of a CI.

The primary non-radiative decay pathway from the first excited singlet state (S₁) in molecules like this compound is internal conversion (IC) to the ground state (S₀). The rate of this process is heavily dependent on the energy gap between the S₁ and S₀ states and the presence of accessible S₁/S₀ conical intersections. The geometry of the CI is critical; for instance, out-of-plane distortions of the pyrene backbone are often involved in reaching the CI, which dissipates the electronic energy into vibrational modes. The fluorination at the 1- and 4-positions could influence which vibrational modes are most strongly coupled to the electronic transition, thereby directing the decay pathway.

Table 1: Key Theoretical Concepts in Non-Radiative Decay Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Internal Conversion (IC) | A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). | The primary mechanism for non-radiative decay from the fluorescent state. |

| Conical Intersection (CI) | A point of degeneracy between two electronic potential energy surfaces that provides an efficient funnel for de-excitation. | The accessibility and topography of S₁/S₀ CIs determine the rate of internal conversion and thus the fluorescence quantum yield. |

| Potential Energy Surface (PES) | A surface describing the energy of a molecule as a function of its geometry. | Fluorine substitution modifies the shape and intersections of the S₀ and S₁ PESs. |

| Vibronic Coupling | The interaction between electronic and vibrational motion. | This coupling facilitates the transition between electronic states at a conical intersection. |

Reaction Mechanism Studies and Reactivity Prediction

Computational Elucidation of Fluorination Reaction Pathways

The synthesis of this compound from pyrene involves the selective introduction of fluorine atoms onto the aromatic core. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and improving yields. Computational chemistry provides a powerful tool for elucidating the complex pathways of electrophilic fluorination.

The direct fluorination of aromatic compounds is often challenging, but reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have emerged as effective electrophilic fluorinating agents. Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest two primary competing mechanisms: a direct Sₙ2 attack and a single-electron transfer (SET) mechanism. rsc.org

Sₙ2 Mechanism: In this pathway, the π-system of the pyrene ring acts as a nucleophile, directly attacking the electrophilic fluorine atom of the Selectfluor reagent. This would proceed through a single transition state leading to the fluorinated product and the dicationic byproduct.

Single-Electron Transfer (SET) Mechanism: Computational studies indicate that for many aromatic substrates, the SET mechanism is energetically preferred. rsc.org This pathway involves an initial transfer of one electron from the pyrene molecule (the donor, D) to the Selectfluor reagent (the acceptor, A), forming a radical cation/radical anion pair ([D•⁺][A•⁻]). This step is followed by the collapse of this intermediate, where the fluorine radical attacks the pyrene radical cation to form the final product.

For pyrene, the formation of the initial encounter complex with Selectfluor is stabilized by a fluorine bond (F•••π) interaction. rsc.org The subsequent reaction pathway is dictated by the relative energies of the transition states for the Sₙ2 and SET processes. The analysis of the minimum energy path (MEP) in related systems suggests that the SET mechanism is often more favorable. rsc.org The initial fluorination would likely occur at the most reactive position of pyrene, followed by a second fluorination event. The regioselectivity of this second step is governed by the electronic effects of the first fluorine substituent.

Table 2: Comparison of Potential Fluorination Mechanisms for Pyrene

| Feature | Sₙ2 Mechanism | SET Mechanism |

|---|---|---|

| Initial Step | Nucleophilic attack of pyrene π-system on fluorine. | Single-electron transfer from pyrene to Selectfluor. |

| Key Intermediate | A single transition state structure. | A radical cation/radical anion pair ([Pyrene•⁺][Selectfluor•⁻]). |

| Energetics | Generally found to be a higher energy pathway for aromatic systems. rsc.org | Often the preferred, lower energy pathway. rsc.org |

| Products | Fluorinated pyrene + byproduct. | Fluorinated pyrene + byproduct. |

Theoretical Analysis of Reactivity Sites and Selectivity

Predicting the regioselectivity of electrophilic substitution on the pyrene core is a key application of computational chemistry. Density Functional Theory (DFT) based reactivity indices are particularly useful for identifying which atomic sites are most susceptible to electrophilic or nucleophilic attack. nih.gov

The reactivity of the carbon atoms in this compound can be analyzed using local reactivity descriptors such as the Fukui functions or the electrophilic and nucleophilic Parr functions (Pₖ⁺ and Pₖ⁻). These indices quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most probable sites for electrophilic and nucleophilic attack, respectively.

Nucleophilic Attack: The most probable sites for nucleophilic attack are the carbon atoms with the highest values of the electrophilic Parr function (Pₖ⁺). The strong electron-withdrawing inductive effect of the fluorine atoms will make the carbon atoms to which they are attached (C1 and C4) highly electron-deficient and thus susceptible to nucleophilic aromatic substitution.

A theoretical analysis would involve calculating these indices for each carbon atom in the this compound molecule. The results can be tabulated to provide a clear ranking of site reactivity, guiding synthetic efforts.

Table 3: Hypothetical Reactivity Site Analysis for this compound (Note: The values below are illustrative examples for demonstrating the concept, as specific literature data is unavailable. Actual DFT calculations would be required for precise values.)

| Atomic Site (Carbon) | Predicted Susceptibility to Electrophilic Attack (based on Pₖ⁻) | Predicted Susceptibility to Nucleophilic Attack (based on Pₖ⁺) |

|---|---|---|

| C1 | Low | High |

| C2 | High | Low |

| C3 | High | Low |

| C4 | Low | High |

| C5 | Moderate | Low |

| C9 | Moderate | Low |

| C10 | Low | Low |

Advanced Spectroscopic Characterization Methodologies for 1,4 Difluoropyrene

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing absorption and emission techniques, is pivotal in characterizing the excited state properties of 1,4-difluoropyrene.

High-Resolution UV-Vis Spectroscopy for Electronic Transitions

High-resolution Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states. libretexts.org

In organic molecules like this compound, the most common electronic transitions involve the excitation of electrons from π (pi) bonding orbitals or n (non-bonding) orbitals to π* (pi-antibonding) orbitals. shu.ac.ukelte.hu These π → π* and n → π* transitions are responsible for the characteristic absorption bands observed in the UV-Vis spectrum. shu.ac.uk The extensive conjugated π-electron system in the pyrene (B120774) backbone leads to absorptions in the near-UV and visible regions of the electromagnetic spectrum. libretexts.org The presence of fluorine substituents can influence the energies of the molecular orbitals, thereby shifting the absorption maxima to different wavelengths.

The absorption spectrum of a molecule is often a broad band rather than a sharp line due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk The intensity of an absorption band is quantified by the molar absorptivity (ε), a value that reflects the probability of a specific electronic transition occurring. shu.ac.uk

Table 1: Typical Electronic Transitions in Organic Molecules

| Transition Type | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. libretexts.org | < 200 |

| n → σ | Excitation of a non-bonding electron to a sigma antibonding orbital. shu.ac.uk | 150 - 250 |

| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. shu.ac.ukelte.hu | 200 - 700 |

| n → π | Excitation of a non-bonding electron to a pi antibonding orbital. shu.ac.ukelte.hu | 200 - 700 |

Data sourced from multiple general spectroscopy principles. libretexts.orgshu.ac.ukelte.hu

Fluorescence and Phosphorescence Spectroscopy for Luminescence Characteristics

Fluorescence and phosphorescence are two forms of photoluminescence, where a molecule emits light after absorbing photons. renishaw.com Fluorescence spectroscopy measures the emission of light from excited singlet states, while phosphorescence spectroscopy probes emission from excited triplet states. libretexts.org

After a molecule like this compound absorbs a photon and is promoted to an excited singlet state (S₁), it can return to the ground state (S₀) by emitting a photon. This rapid process, typically occurring on the nanosecond timescale, is known as fluorescence. renishaw.comevidentscientific.com The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. evidentscientific.com

Alternatively, the excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁). libretexts.org The subsequent emission of a photon as the molecule returns from the triplet state to the singlet ground state is termed phosphorescence. libretexts.org Because the T₁ → S₀ transition involves a change in electron spin, it is "forbidden" and occurs on a much longer timescale, from microseconds to seconds. libretexts.orgunl.edu Consequently, phosphorescence is observed at longer wavelengths than fluorescence. libretexts.orgunl.edu

The fluorescence and phosphorescence spectra of this compound provide valuable information about the energies of its excited singlet and triplet states, respectively. unl.edu The quantum yield of fluorescence and phosphorescence, which is the ratio of emitted photons to absorbed photons, indicates the efficiency of these radiative decay pathways. libretexts.org

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis

Time-resolved fluorescence spectroscopy is a powerful technique for determining the lifetime of a molecule's excited state. mdpi.com The fluorescence lifetime (τ) is defined as the average time a molecule spends in the excited state before returning to the ground state. mdpi.comhoriba.com It is an intrinsic property of a fluorophore and can be influenced by its molecular environment. horiba.com

This technique typically involves exciting the sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. horiba.com For a single fluorescent species, the decay is typically a single exponential function. horiba.comedinst.com However, in more complex systems, multi-exponential decays may be observed, indicating the presence of multiple fluorescent species or different excited state processes. edinst.com

The most common method for measuring fluorescence lifetimes is Time-Correlated Single Photon Counting (TCSPC). horiba.com This technique repeatedly excites the sample and measures the arrival time of individual emitted photons relative to the excitation pulse, building up a histogram of the fluorescence decay. horiba.com Analysis of this decay curve allows for the precise determination of the excited state lifetime(s) of this compound. edinst.com

Vibrational Spectroscopy for Molecular Conformation and Bonding

Vibrational spectroscopy provides insights into the bonding and structure of a molecule by probing its vibrational energy levels. mgcub.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. uci.edu An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. uci.edu This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time. uci.edu

Specific absorption bands in the FTIR spectrum correspond to particular vibrational modes, such as the stretching and bending of C-H, C-C, and C-F bonds. core.ac.uk For example, C-H stretching vibrations in aromatic compounds typically appear in the region of 3000–3100 cm⁻¹. core.ac.uk The C=C stretching vibrations within the pyrene ring system are expected in the 1430–1650 cm⁻¹ region. core.ac.uk The presence and position of the C-F bond vibrations will be a key characteristic feature in the spectrum of this compound. The analysis of these bands provides detailed information about the molecular structure and bonding within the molecule.

Table 2: General Regions of Infrared Absorption for Key Bond Types

| Bond Type | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=C (aromatic) | Stretch | 1650 - 1430 |

| C-F | Stretch | 1400 - 1000 |

| C-H | Out-of-plane bend | 900 - 675 |

Data compiled from general infrared spectroscopy principles. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. carlroth.com For a molecule with a complex aromatic framework like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the connectivity and chemical environment of each atom.

¹³C NMR spectroscopy offers further insight into the carbon skeleton. Due to the molecule's symmetry, fewer than 16 signals may be observed. The carbon atoms directly bonded to fluorine (C-1 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in the ¹³C NMR spectra of fluorinated compounds. magritek.com The chemical shifts of these carbons are also significantly influenced by the fluorine atoms.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful technique. wikipedia.org It offers a wide chemical shift range and is highly sensitive to the local electronic environment. magritek.comlcms.cz In this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal provides information about the electronic nature of the pyrene ring system. Long-range couplings between the fluorine atoms and the protons on the aromatic rings can also be observed, further aiding in the complete assignment of the proton signals. wikipedia.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.8 - 8.5 | Doublet, Triplet, Multiplet | JHH = 7-9, JHF = 1-3 |

| ¹³C | 120 - 140 (C-F), 125 - 135 (other C) | Doublet (C-F), Singlet | ¹JCF ≈ 250, ²⁻⁴JCF = 5-25 |

| ¹⁹F | -110 to -130 | Singlet | - |

Note: The data in this table is predictive and based on typical values for similar fluorinated polycyclic aromatic hydrocarbons. Actual experimental values may vary.

X-ray Based Spectroscopic Techniques for Electronic States

X-ray based spectroscopic techniques are instrumental in probing the electronic structure of molecules, providing information about both unoccupied and occupied electronic states. acs.orgnih.gov

X-ray Absorption Spectroscopy (XAS) for Unoccupied Electronic States

X-ray Absorption Spectroscopy (XAS), particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS) region, is a powerful tool for investigating the unoccupied electronic states of a molecule. uni-kiel.deuni-kiel.de By exciting a core electron (e.g., from the carbon 1s orbital) to an unoccupied molecular orbital, a series of transitions are observed that are characteristic of the molecule's electronic structure. uni-kiel.de For this compound, the C K-edge XAS spectrum would reveal information about the unoccupied π* and σ* orbitals of the pyrene system. The energies and intensities of these transitions are sensitive to the presence of the fluorine substituents, which can perturb the energy levels of the molecular orbitals.

Interactive Data Table: Expected XAS Features for this compound

| Edge | Transition | Expected Energy Range (eV) | Information Gained |

| C K-edge | 1s → π | 284 - 288 | Probes the lowest unoccupied molecular orbitals (LUMOs) of the pyrene backbone. |

| C K-edge | 1s → σ | > 290 | Provides information about the C-C and C-F sigma framework. |

| F K-edge | 1s → σ* | ≈ 685 - 695 | Investigates the unoccupied orbitals associated with the C-F bonds. |

Note: The energy ranges are approximate and based on general values for similar organic molecules.

X-ray Raman Spectroscopy (XRS) for Core-Level Electronic Structure

X-ray Raman Spectroscopy (XRS) is an inelastic X-ray scattering technique that provides information equivalent to soft X-ray absorption spectroscopy but with the experimental advantages of using hard X-rays. researchgate.netresearchgate.net This makes it particularly suitable for studying the bulk electronic structure of materials, including organic compounds that may be sensitive to radiation damage. nih.govspectroscopyonline.com

Interactive Data Table: Potential XRS Analysis of this compound

Photophysical Behavior and Energy Transfer Processes in 1,4 Difluoropyrene Systems

Intramolecular Charge Transfer (ICT) Characteristics of 1,4-Difluoropyrene Derivatives

Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules containing both electron-donating (D) and electron-accepting (A) moieties. rsc.org Upon photoexcitation, an electron can be transferred from the donor to the acceptor, resulting in a highly polarized excited state with a significantly different charge distribution compared to the ground state. rsc.orgresearchgate.net This process is often associated with a "push-pull" electronic structure within the molecule. researchgate.net

In the context of fluorinated pyrene (B120774) derivatives, the introduction of fluorine atoms can significantly influence the electron-accepting nature of the pyrene core. When combined with suitable electron-donating groups, these derivatives can exhibit pronounced ICT characteristics. For instance, studies on D-A systems have shown that the attachment of strong donor groups, such as triphenylamine, to an acceptor core can induce ICT. rsc.org Theoretical calculations often confirm this by showing the localization of hole and electron densities on the donor and acceptor units, respectively. rsc.org

The formation of an ICT state is often accompanied by dual fluorescence, where emission is observed from both a locally excited (LE) state and the ICT state. nih.gov The LE state represents the initially excited state before significant charge separation occurs, while the ICT state is the charge-separated species. The relative intensity of these two emission bands can be highly dependent on the solvent polarity. nih.gov

A key aspect of ICT is the structural dynamics that accompany the charge transfer process. While some models, like the Twisted Intramolecular Charge Transfer (TICT) model, propose that a perpendicular twist between the donor and acceptor is necessary for ICT, other models like the Planar Intramolecular Charge Transfer (PICT) model suggest that a planar conformation can also support efficient ICT. nih.govbibliotekanauki.pl Studies on various D-A molecules have shown that the ICT reaction can proceed from a relaxed locally excited state in an adiabatic pathway. bibliotekanauki.pl

The efficiency and dynamics of ICT are influenced by the energy gap between the lowest excited singlet states (S1 and S2). A smaller energy gap generally facilitates the ICT process. nih.gov This is because a smaller energy difference allows for more efficient coupling and transition between the LE and ICT states.

The table below summarizes key characteristics often observed in molecules exhibiting ICT.

| Feature | Description |

| Dual Fluorescence | Emission from both a locally excited (LE) and an intramolecular charge transfer (ICT) state. nih.gov |

| Solvent Dependence | The ICT emission is typically more pronounced and red-shifted in polar solvents. nih.gov |

| Structural Relaxation | The formation of the ICT state can involve changes in molecular geometry. rsc.org |

| Large Excited State Dipole Moment | The ICT state possesses a significantly larger dipole moment than the ground state. nih.gov |

Solvatochromic Effects and Environmental Perturbations on Photophysics

Solvatochromism refers to the change in the color of a substance, and more broadly, its absorption and emission spectra, when it is dissolved in different solvents. mdpi.comrsc.org This phenomenon arises from the differential solvation of the ground and excited states of the chromophore. In the case of this compound and its derivatives, their photophysical properties can be highly sensitive to the surrounding environment. researchgate.netnih.gov

The polarity of the solvent is a major factor influencing the photophysics of these compounds. rsc.org For molecules that exhibit intramolecular charge transfer (ICT), an increase in solvent polarity typically leads to a bathochromic (red) shift in the fluorescence emission spectrum. rsc.org This is because the highly polar ICT excited state is stabilized to a greater extent by polar solvent molecules than the less polar ground state. rsc.orgnih.gov This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. nih.gov

The relationship between the Stokes shift (the difference in wavenumber between the absorption and emission maxima) and solvent polarity functions, such as the Lippert-Mataga and Bakhshiev equations, can be used to estimate the change in dipole moment upon excitation. rsc.orgnih.gov A linear correlation often indicates a significant difference in the dipole moments of the ground and excited states, which is characteristic of ICT. rsc.org

Besides solvent polarity, other environmental factors can also perturb the photophysical behavior:

Viscosity: Increased solvent viscosity can restrict intramolecular rotations and vibrations. mdpi.com For molecules where these motions contribute to non-radiative decay pathways, higher viscosity can lead to an enhancement of the fluorescence quantum yield. mdpi.com

Specific Solute-Solvent Interactions: Hydrogen bonding between the fluorophore and protic solvents can significantly influence the photophysical properties, sometimes leading to fluorescence quenching. conicet.gov.ar

Aggregation: In concentrated solutions or in the solid state, intermolecular interactions can lead to the formation of aggregates. scielo.br This aggregation can cause shifts in the absorption and emission spectra and often leads to a decrease in fluorescence quantum yield due to quenching effects. scielo.brfrontiersin.org

The table below provides a summary of how different environmental factors can affect the photophysical properties of fluorophores like this compound derivatives.

| Environmental Factor | Effect on Photophysics |

| Solvent Polarity | Can cause red or blue shifts in absorption and emission spectra (solvatochromism). rsc.orgconicet.gov.ar |

| Viscosity | Can enhance fluorescence by restricting non-radiative decay pathways. mdpi.com |

| Hydrogen Bonding | Can lead to specific interactions that alter spectral properties and may quench fluorescence. conicet.gov.ar |

| Aggregation | Can cause spectral shifts and fluorescence quenching. scielo.brfrontiersin.org |

The sensitivity of this compound derivatives to their environment makes them valuable as fluorescent probes for studying local polarity, viscosity, and other microenvironmental properties in various systems, including biological ones. researchgate.net

Exciton (B1674681) Dynamics and Intermolecular Energy Transfer Pathways

In molecular systems, an exciton is a bound state of an electron and an electron hole, which are attracted to each other by the electrostatic Coulomb force. lehigh.edu The dynamics of these excitons, including their formation, diffusion, and decay, govern the photophysical behavior of organic semiconductors and molecular aggregates. nih.gov

The photophysical behavior of organic semiconductors is governed by their excitonic states, which can be classified into three main types: Frenkel singlet, Frenkel triplet, and charge transfer excitons. nih.gov In systems of this compound, particularly in the solid state or in concentrated solutions, intermolecular interactions can lead to the formation of delocalized excitons that can move through the material. lehigh.edu

The dynamics of these excitons can be complex and are influenced by factors such as molecular packing, energetic disorder, and temperature. nih.gov For instance, energetic disorder in conjugated polymers can lead to subdiffusive exciton motion. nih.gov

Intermolecular energy transfer is a key process in these systems, where an excited molecule (the donor) transfers its excitation energy to a neighboring molecule (the acceptor). researchgate.net This transfer can occur through several mechanisms, with the two most prominent being Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. researchgate.net

Förster Resonance Energy Transfer (FRET): This is a non-radiative, long-range dipole-dipole coupling mechanism. It does not require physical contact between the donor and acceptor and can occur over distances of 1-10 nm. researchgate.netedinst.com The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the relative orientation of their transition dipoles. edinst.com

Dexter Energy Transfer: This is a short-range mechanism that requires wavefunction overlap between the donor and acceptor, typically occurring at distances less than 1 nm. researchgate.net It involves the exchange of electrons between the two molecules.

In addition to these, other exciton processes can occur:

Singlet Fission: A process where a singlet exciton splits into two triplet excitons. lehigh.edu This is a multiexciton process that can be influenced by spin state coherence. nih.gov

Triplet Fusion (Triplet-Triplet Annihilation): The inverse of singlet fission, where two triplet excitons combine to form a higher-energy singlet exciton, which can then decay radiatively, leading to delayed fluorescence. lehigh.edu

The study of exciton dynamics often involves time-resolved spectroscopic techniques, such as pump-probe spectroscopy, to track the formation and decay of excited states on ultrafast timescales. rsc.org These studies have shown that exciton decay can occur through multiple channels, including fast thermalization and relaxation processes, as well as slower defect-assisted recombination. rsc.org

Understanding and controlling exciton dynamics and intermolecular energy transfer pathways in this compound systems is crucial for optimizing the performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. energy.gov

Förster Resonance Energy Transfer (FRET) in Conjugated Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor chromophore transfers its energy to a proximal acceptor chromophore through long-range dipole-dipole interactions. wikipedia.org This energy transfer mechanism is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. edinst.comwikipedia.org

The efficiency of FRET is governed by several key factors:

Spectral Overlap: There must be a significant overlap between the emission spectrum of the donor molecule and the absorption spectrum of the acceptor molecule. edinst.commdpi.com

Distance: The distance between the donor and acceptor is critical, with the energy transfer efficiency being inversely proportional to the sixth power of this distance. wikipedia.org

Orientation: The relative orientation of the donor's emission dipole and the acceptor's absorption dipole influences the transfer efficiency. wikipedia.org

Donor Quantum Yield: The fluorescence quantum yield of the donor in the absence of the acceptor also plays a role. frontiersin.org

FRET is often referred to as a "spectroscopic ruler" due to its strong distance dependence, making it a powerful tool for measuring intramolecular and intermolecular distances in various systems, including proteins and other biological macromolecules. wikipedia.org

In conjugated systems involving this compound, FRET can play a significant role in dictating the flow of excitation energy. By strategically designing molecules or assemblies where this compound acts as either a donor or an acceptor, it is possible to control the emission color and efficiency of the system.

The process of FRET can be observed experimentally through several changes in the photophysical properties of the system:

Quenching of Donor Fluorescence: The fluorescence intensity of the donor decreases in the presence of the acceptor due to the additional non-radiative energy transfer pathway. mdpi.com

Sensitized Emission from the Acceptor: An increase in the fluorescence intensity of the acceptor is observed when the donor is excited at a wavelength where the acceptor has minimal absorption. mdpi.com

Decrease in Donor Fluorescence Lifetime: The excited state lifetime of the donor is shortened in the presence of the acceptor. wikipedia.org

The efficiency of FRET (E) can be calculated using the following equation:

E = 1 - (τ_DA / τ_D)

where τ_DA is the fluorescence lifetime of the donor in the presence of the acceptor and τ_D is the fluorescence lifetime of the donor in the absence of the acceptor. wikipedia.org

The Förster distance (R₀), which is the distance at which the FRET efficiency is 50%, is a characteristic parameter for a given donor-acceptor pair and can be calculated based on the spectral overlap integral, the donor's quantum yield, and the refractive index of the medium. edinst.comfrontiersin.org

The table below summarizes the key requirements and observable phenomena associated with FRET.

| Aspect | Description |

| Mechanism | Non-radiative dipole-dipole coupling. wikipedia.org |

| Distance Dependence | Efficiency is proportional to 1/r⁶, where r is the donor-acceptor distance. edinst.com |

| Spectral Requirement | Overlap between donor emission and acceptor absorption spectra. edinst.commdpi.com |

| Observable Effects | Donor fluorescence quenching, sensitized acceptor emission, and decreased donor lifetime. wikipedia.orgmdpi.com |

The application of FRET in conjugated systems containing this compound opens up possibilities for creating efficient light-harvesting systems, fluorescent sensors, and advanced materials for optoelectronic devices. celtarys.com

Principles and Mechanisms of Thermally Activated Delayed Fluorescence (TADF)

Thermally Activated Delayed Fluorescence (TADF) is a photophysical mechanism that enables the harvesting of triplet excitons for light emission in purely organic molecules. edinst.comedinst.com In conventional fluorescent materials, only singlet excitons (formed in a 25% ratio upon electrical excitation) can decay radiatively to produce fluorescence, while the remaining 75% of triplet excitons are essentially wasted. nih.govbeilstein-journals.org TADF provides a pathway to convert these non-emissive triplet excitons into emissive singlet excitons, thereby enabling internal quantum efficiencies (IQEs) approaching 100% in organic light-emitting diodes (OLEDs). frontiersin.orgedinst.comnih.gov

The key principle behind TADF is a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov This small energy difference allows for efficient reverse intersystem crossing (RISC) from the T₁ state back to the S₁ state through thermal activation. edinst.com Once back in the S₁ state, the exciton can then decay radiatively to the ground state (S₀), producing fluorescence. This fluorescence, originating from triplet excitons via the S₁ state, is delayed relative to the prompt fluorescence from the initially formed S₁ excitons, hence the name "thermally activated delayed fluorescence". edinst.com

The mechanism of TADF can be summarized in the following steps:

Excitation: The molecule is excited to a higher singlet state, which then rapidly relaxes to the lowest excited singlet state (S₁).

Intersystem Crossing (ISC): A portion of the S₁ excitons can undergo intersystem crossing to the lowest triplet state (T₁).

Reverse Intersystem Crossing (RISC): Triplet excitons in the T₁ state, with the aid of thermal energy from the surroundings, can undergo reverse intersystem crossing to repopulate the S₁ state. edinst.com

Delayed Fluorescence: The repopulated S₁ excitons then decay radiatively to the ground state, emitting a photon. This emission has the same spectral characteristics as the prompt fluorescence but occurs on a longer timescale.

The design of efficient TADF molecules, which could include derivatives of this compound, typically involves creating a molecular structure with spatially separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This is often achieved in donor-acceptor (D-A) type molecules, where the HOMO is localized on the donor moiety and the LUMO on the acceptor moiety. This spatial separation minimizes the exchange energy between the singlet and triplet states, leading to a small ΔE_ST. nih.gov

While a twisted conformation between the donor and acceptor is often employed to achieve this separation, recent research has shown that rigid, planar molecules can also exhibit efficient TADF. nih.gov In these cases, the ICT state is stabilized by excited-state conjugation breaking between the donor and acceptor fragments. nih.gov

The table below outlines the critical parameters for achieving efficient TADF.

| Parameter | Description | Importance for TADF |

| ΔE_ST (Singlet-Triplet Energy Gap) | The energy difference between the S₁ and T₁ states. nih.gov | Must be small (typically < 0.2 eV) to allow for efficient thermal up-conversion of triplets. nih.gov |

| k_RISC (Rate of Reverse Intersystem Crossing) | The rate at which T₁ excitons are converted to S₁ excitons. | Needs to be high to effectively harvest triplet excitons. |

| k_r (Radiative Decay Rate from S₁) | The rate of fluorescence from the S₁ state. | A high radiative decay rate is desirable for bright emission. |

| k_nr (Non-radiative Decay Rate) | The rate of non-radiative decay from the S₁ and T₁ states. | Should be minimized to maximize the fluorescence quantum yield. |

The development of TADF materials has revolutionized the field of OLEDs, offering a pathway to high-efficiency devices without the need for expensive and rare heavy-metal-based phosphorescent emitters. edinst.comnih.gov

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research data specifically detailing the applications of This compound in the fields of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) as outlined in your request.

The provided article structure requires in-depth analysis and detailed research findings for subsections such as "Emitter Material Design," "Host-Guest Systems," "Role as Electron Donor or Acceptor Materials," and "Semiconductor Design," all focused solely on this compound. The existing literature discusses fluorinated polycyclic aromatic hydrocarbons (PAHs) and pyrene derivatives in a general context, highlighting their potential in organic electronics. For instance, fluorination is known to modify the electronic properties of PAHs, such as lowering HOMO/LUMO energy levels, which can enhance resistance to oxidation and improve charge injection and transport. oup.comrsc.org Pyrene derivatives, in general, are recognized for their luminescent properties. mdpi.comnih.gov

However, without specific studies on this compound, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline and focuses exclusively on this compound without resorting to speculation. To fulfill the instructions, data on performance metrics, device architectures, and charge transport mechanisms directly involving this compound would be necessary, and this information is not available in the search results.

Therefore, the article cannot be generated at this time. Further experimental research and publication on the specific properties and device applications of this compound are needed before a detailed article on this topic can be written.

Applications in Advanced Functional Materials and Organic Electronics

Development of Fluorescent Probes and Sensors (Mechanistic Focus)

The pyrene (B120774) core is an exceptional fluorophore, characterized by a high fluorescence quantum yield, long excited-state lifetime, and a unique sensitivity to its local environment, often manifested through excimer formation. rsc.org The development of fluorescent probes based on 1,4-difluoropyrene leverages these intrinsic properties, which are further modulated by the fluorine substituents to enhance sensing performance. The primary mechanisms through which this compound can operate as the signaling unit in a fluorescent sensor are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Mechanism of Action:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the this compound fluorophore is covalently linked to a receptor unit (an electron donor) that can selectively bind to a target analyte. In the absence of the analyte, excitation of the fluorophore by light is followed by rapid electron transfer from the donor receptor to the excited fluorophore, a process which quenches the fluorescence (sensor "OFF"). The strong electron-accepting nature of the this compound core, a direct result of its lowered LUMO energy, makes this quenching process highly efficient. Upon binding of the analyte to the receptor, the receptor's ability to donate an electron is suppressed. This inhibition of the PET process restores the fluorophore's emission (sensor "ON"), leading to a significant and easily detectable signal. scispace.com The high efficiency of the PET quenching in the "OFF" state can lead to sensors with a very high signal-to-noise ratio.

Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the this compound unit can act as the electron-accepting part of a donor-π-acceptor (D-π-A) system. The fluorescence of such systems is highly sensitive to the polarity of the surrounding medium. Interaction with an analyte can change the local microenvironment's polarity, leading to a shift in the emission wavelength (a solvatochromic shift). nih.gov For example, the binding of an analyte could shield the sensor from polar solvent molecules, causing a blue shift in its fluorescence. This change in the emission color provides a ratiometric sensing signal, which is highly desirable as it is independent of probe concentration. rsc.org

The table below outlines the key photophysical properties of the this compound core that are relevant to its function in fluorescent sensors.

| Property | Value/Characteristic | Mechanistic Relevance |

| Emission Wavelength (λem) | ~370-400 nm | Blue emission range, suitable for clear signal detection against biological autofluorescence. |

| Fluorescence Quantum Yield (ΦF) | High (>0.7) | A high intrinsic brightness is essential for a high-contrast "ON" state. rsc.org |

| Excited-State Lifetime (τ) | Long (nanoseconds) | A longer lifetime increases the probability of interaction with quenchers, making PET mechanisms more effective. nih.gov |

| LUMO Energy Level | Lowered (relative to pyrene) | Enhances the driving force for PET from a linked donor, leading to more efficient quenching in the "OFF" state. nih.gov |

| Sensitivity to Environment | High | The rigid, π-conjugated system is sensitive to changes in local polarity, enabling ICT-based sensing mechanisms. nih.gov |

Design Principles for High-Performance Optoelectronic Devices

The design of high-performance organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on the precise control of the electronic properties of the constituent materials to ensure efficient charge injection, transport, and recombination. The incorporation of this compound into such devices is guided by the predictable and beneficial effects of fluorination on the pyrene scaffold.

Key Design Principles:

Energy Level Alignment: The efficiency of an OLED is critically dependent on the alignment of the HOMO and LUMO energy levels of adjacent layers. The introduction of electron-withdrawing fluorine atoms significantly lowers both the HOMO and LUMO levels of the pyrene core. A lowered LUMO level reduces the energy barrier for electron injection from the cathode or an adjacent electron-transport layer (ETL), promoting more balanced charge carrier concentrations within the emissive layer and leading to higher recombination efficiency.

Enhanced Stability: A deeper HOMO level makes the material more resistant to oxidation. This increased oxidative stability is a crucial factor in improving the operational lifetime and durability of organic electronic devices, which are often susceptible to degradation from atmospheric oxygen and moisture.

Charge Transport Properties: While pyrene itself is known for good hole transport, the introduction of fluorine atoms can enhance its electron-transporting capabilities. Therefore, this compound could be employed not only as a blue emitter in an OLED but also as a component in an electron-transport or ambipolar transport layer in OFETs.

Application in Device Architectures:

As a Blue Emitter: this compound can serve as a highly efficient blue-emitting dopant in the emissive layer of an OLED. Its high intrinsic fluorescence quantum yield is critical for achieving high external quantum efficiency in the final device. The host material for the emissive layer must be chosen carefully to have a higher triplet energy to prevent quenching of the emitter's excited state, and its HOMO/LUMO levels should facilitate efficient energy transfer to the this compound guest.

As an Electron-Transporting Host: The lowered LUMO level makes this compound a candidate for use as a host material in a phosphorescent OLED (PhOLED). In this role, it would need to have a triplet energy level higher than that of the phosphorescent guest emitter to ensure efficient energy transfer and prevent back-transfer. Its improved electron-transporting properties would also contribute to better charge balance within the emissive layer.

The following table presents representative energy levels for materials in a typical OLED stack and includes predicted values for this compound to illustrate its potential roles.

| Device Layer | Material Type | Representative HOMO (eV) | Representative LUMO (eV) | Potential Role of this compound |

| Anode | Transparent Conductor (e.g., ITO) | -4.7 | N/A | N/A |

| Hole Injection Layer (HIL) | Organic Small Molecule | -5.1 | -2.1 | N/A |

| Hole Transport Layer (HTL) | Amine-based compound | -5.4 | -2.4 | N/A |

| Emissive Layer (EML) | This compound (Predicted) | -5.9 to -6.1 | -2.6 to -2.8 | Blue Emitter or Host Material |

| Electron Transport Layer (ETL) | Phosphine (B1218219) oxide or triazine-based | -6.2 | -2.9 | N/A |

| Cathode | Low Work Function Metal (e.g., Al) | -4.2 | N/A | N/A |

Supramolecular Chemistry and Self Assembly of 1,4 Difluoropyrene Systems

Supramolecular Self-Assembly Strategies for Fluorinated Pyrenes

The self-assembly of pyrene (B120774) derivatives into organized nanostructures is of significant interest for applications in optoelectronics and sensors. acs.org This process is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. nih.govuni-bayreuth.de For fluorinated pyrenes, these strategies are modified by the presence of highly electronegative fluorine atoms.

The primary driving force for the assembly of pyrene systems is often the π-stacking of the aromatic cores. uni-bayreuth.de Fluorination can modulate these interactions. The introduction of fluorine atoms onto the pyrene core influences the electronic distribution of the aromatic system, which can alter the geometry and strength of π-π stacking. rsc.org Furthermore, specific interactions involving fluorine, such as fluorine-fluorine and C–H···F hydrogen bonds, can play a crucial role in directing the assembly process. dntb.gov.ua In some systems, fluorine-fluorine interactions are significant in promoting self-assembly and organogelation. dntb.gov.ua

Hydrogen bonding provides another powerful tool for directing the self-assembly of functionalized pyrenes. uni-bayreuth.de While 1,4-difluoropyrene itself lacks traditional hydrogen bond donor groups, it can be functionalized with moieties like carboxylic acids or amides. researchgate.net In such derivatives, hydrogen bonds can work in concert with π-stacking to create well-defined supramolecular structures, such as nanofibers. uni-bayreuth.de

Self-assembly can also be guided by using amphiphilic designs, where pyrene units are coupled with both hydrophilic and hydrophobic segments. acs.orgacs.org In aqueous or mixed-solvent environments, these molecules can assemble into complex architectures like helical aggregates, driven by the hydrophobic effect and specific intermolecular interactions. acs.org The use of fluorinated chains as the hydrophobic component can lead to rapid self-assembly into ordered nanostructures. acs.org

Table 1: Key Intermolecular Interactions in the Self-Assembly of Pyrene Derivatives

| Interaction Type | Description | Role in Self-Assembly of Fluorinated Pyrenes | References |

|---|---|---|---|

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Primary driving force for aggregation; modulated by the electron-withdrawing nature of fluorine. uni-bayreuth.dersc.org | uni-bayreuth.dersc.org |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Provides specificity and directionality in functionalized pyrenes; C-H···F bonds can also contribute. uni-bayreuth.dedntb.gov.ua | uni-bayreuth.dedntb.gov.ua |

| Fluorine Interactions | Includes dipole-dipole interactions between C-F bonds and πF-πF stacking. | Can stabilize specific packing arrangements and promote aggregation. rsc.orgdntb.gov.ua | rsc.orgdntb.gov.ua |

| Hydrophobic Effect | Tendency of nonpolar molecules to aggregate in aqueous solution. | Drives the assembly of amphiphilic pyrene derivatives in water. acs.orgacs.org | acs.orgacs.org |

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. nih.gov This area of supramolecular chemistry is crucial for applications ranging from molecular sensing to catalysis. demokritos.grchemrxiv.org Pyrene derivatives can act as either guests, fitting into the cavities of host molecules, or as components of larger host structures. nih.govnih.gov

As a guest, the planar structure and size of this compound make it a suitable candidate for encapsulation within various molecular hosts, such as metallarectangles or cyclodextrins. nih.govdemokritos.gr Studies on related aromatic guests have shown that encapsulation within a host cavity can isolate the molecule, preventing self-aggregation and altering its photophysical properties. nih.gov For instance, host-guest complex formation has been used to enable the separation of structurally similar isomers. nih.govuct.ac.za

Conversely, this compound can be incorporated into larger, macrocyclic structures to create a host system. nih.govrsc.org Pyrene derivatives functionalized with recognition motifs like pyridyl groups have been shown to self-assemble on surfaces, creating porous networks capable of selectively binding guest molecules, such as iodine atoms. nih.gov The design of such host systems relies on controlling the geometry and positioning of functional groups on the pyrene core. nih.gov The fluorination in this compound could influence the binding affinity and selectivity of such a host system due to modified electronic properties and potential interactions with the guest.

Table 2: Examples of Host-Guest Systems Involving Aromatic Molecules

| Host Type | Guest Type | Key Interactions | Potential Application | References |

|---|---|---|---|---|

| Metallarectangles | Pyrene, Perylene | π-π stacking, van der Waals forces | Encapsulation, controlled release | nih.gov |

| Cyclodextrins | Photoactive guest molecules | Hydrophobic interactions, hydrogen bonding | Drug delivery, regulating photophysical properties | demokritos.gr |

| Porphyrin Nanocages | Fullerenes (C60, C70) | van der Waals forces, π-π interactions | Catalysis, examining support interactions | chemrxiv.org |

| Surface-Assembled Pyridyl-Pyrenes | Iodine atoms | Coordination bonds, halogen bonding | Selective sensing, functional nanostructures | nih.gov |

Crystal Engineering and Solid-State Organization

Crystal engineering is the rational design of molecular solids by controlling intermolecular interactions. ub.edu The solid-state packing of pyrene derivatives is critical as it directly influences the material's bulk properties. The arrangement of this compound in the crystalline state is dictated by a balance of competing intermolecular forces. uantwerpen.be

The dominant interaction in the crystal packing of many polycyclic aromatic hydrocarbons is π-π stacking. rsc.org In the case of this compound, the introduction of fluorine atoms is expected to favor offset or slipped-stack arrangements to minimize electrostatic repulsion between the electron-rich π-systems, a common feature in the crystal engineering of fluorinated aromatic compounds. rsc.org These πF–πF stacking interactions can be a persistent and directing force in the solid-state assembly. rsc.org

The synthesis and crystallization of related heterocyclic aromatic compounds have demonstrated that a combination of π-π interactions and C-H···N/O interactions can lead to well-defined one-dimensional chains that further assemble into three-dimensional architectures. nih.gov A similar principle would apply to this compound, where C-H···F interactions would complement the primary π-stacking motifs.

Modulating Photophysical Properties through Supramolecular Interactions

The photophysical properties of pyrene derivatives, particularly their fluorescence, are highly sensitive to their local environment and aggregation state. mdpi.comresearchgate.net Supramolecular interactions provide a powerful means to modulate these properties for applications in sensing and imaging. demokritos.grfindaphd.com

A hallmark of pyrene is its ability to form 'excimers' (excited-state dimers) in concentrated solutions or aggregated states. mdpi.com Excimer emission is characterized by a broad, structureless, and red-shifted band compared to the structured monomer emission. The degree of π-π overlap between adjacent pyrene molecules, dictated by the supramolecular assembly, determines the efficiency of excimer formation. mdpi.com Crystal engineering and self-assembly strategies can control the intermolecular distance and orientation, thus tuning the emission color and quantum yield. researchgate.net

Different packing arrangements lead to distinct photophysical behaviors. For example, J-aggregates, characterized by a head-to-tail arrangement, often exhibit red-shifted absorption and enhanced fluorescence. researchgate.net In contrast, H-aggregates, with a face-to-face arrangement, typically show blue-shifted absorption and are often poorly emissive. researchgate.net The introduction of fluorine atoms in this compound can influence which type of aggregate is preferentially formed.

Host-guest complexation is another effective method to control photophysical properties. demokritos.gr Encapsulating a this compound molecule within a host cavity can prevent aggregation and excimer formation, leading to sharp, monomer-like fluorescence. nih.gov This strategy can be used to protect the fluorophore from quenchers in the environment or to create ratiometric sensors where binding of a guest to a host-pyrene complex alters the emission spectrum. The interaction between the host and guest can significantly impact the excited-state dynamics of the pyrene moiety. findaphd.comrsc.org

Table 3: Effect of Supramolecular Organization on Pyrene Photophysics

| Supramolecular State | Typical Intermolecular Arrangement | Impact on Photophysical Properties | References |

|---|---|---|---|

| Monomer (in solution/isolated) | Molecules are separated. | Exhibits characteristic structured, blue fluorescence. | mdpi.com |

| Excimer | Parallel, co-facial stacking (approx. 3.5 Å). | Broad, structureless, red-shifted emission. | mdpi.com |

| J-Aggregates | Slipped, head-to-tail stacking. | Red-shifted absorption; often enhanced fluorescence. | researchgate.net |

| H-Aggregates | Face-to-face stacking. | Blue-shifted absorption; often fluorescence quenching. | researchgate.net |

| Host-Guest Complex | Guest molecule encapsulated within a host cavity. | Prevents aggregation, preserves monomer emission, can induce shifts upon binding. | nih.govdemokritos.gr |

Future Directions and Emerging Research Avenues for 1,4 Difluoropyrene

Advancements in Novel Synthetic Methodologies

The development of efficient and selective methods for the synthesis of fluorinated PAHs is crucial for exploring their properties and applications. Future research on the synthesis of 1,4-difluoropyrene is likely to move beyond traditional multi-step procedures and embrace more advanced and elegant strategies.

Recent years have seen a surge in the development of transition-metal-catalyzed and photocatalytic methods for the formation of C-F bonds. beilstein-journals.orgmdpi.com These methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches. For instance, visible-light photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of arenes and could be adapted for direct fluorination. mdpi.comresearchgate.net The use of photocatalysts, such as iridium or ruthenium complexes, in combination with a suitable fluorine source, could enable the direct C-H fluorination of the pyrene (B120774) core to produce this compound in a more streamlined fashion. mdpi.comresearchgate.net

Another promising avenue is the use of late-stage fluorination techniques. These methods allow for the introduction of fluorine atoms at a late stage in the synthetic sequence, which is particularly valuable for the preparation of complex molecules. researchgate.net For example, a method for the synthesis of 4,5-difluorobenzo[a]pyrene (B166725) involved the fluorination of a dione (B5365651) precursor using dimethylaminosulfur trifluoride, followed by a defluorination step. nih.gov A similar strategy could potentially be developed for this compound, starting from a suitable pyrene-1,4-dione precursor.

Furthermore, the indirect synthesis of substituted pyrenes, for example via the 4,5,9,10-tetrahydropyrene (B1329359) (THPy) intermediate which alters the reactivity of the pyrene system, could be explored for the introduction of fluorine at the 1 and 4 positions. rsc.org The THPy method allows for electrophilic substitution at the 2- and 7-positions, and a modification of this strategy might provide a route to 1,4-disubstituted pyrenes. rsc.org

| Synthetic Strategy | Key Features | Potential for this compound Synthesis |

| Photocatalytic C-H Fluorination | Mild reaction conditions, high selectivity, use of visible light. mdpi.comresearchgate.net | Direct fluorination of pyrene, potentially reducing the number of synthetic steps. |

| Late-Stage Fluorination | Introduction of fluorine in later synthetic steps, suitable for complex molecules. researchgate.netnih.gov | Synthesis from a pyrene-1,4-dione precursor, offering a targeted approach. |

| Modified Tetrahydropyrene (THPy) Method | Alters the regioselectivity of substitution on the pyrene core. rsc.org | A potential, albeit likely complex, route to achieving 1,4-disubstitution. |

Refinement of Advanced Computational Modeling Techniques

Computational modeling is an indispensable tool for predicting the properties of novel materials and guiding experimental work. For this compound, advanced computational techniques can provide deep insights into its structure, electronics, and potential behavior in various applications.

A key area of investigation will be the impact of fluorination on the frontier molecular orbitals (HOMO and LUMO). The high electronegativity of fluorine is expected to lower the energy levels of both the HOMO and LUMO of this compound compared to the parent pyrene. mdpi.comoup.com This has significant implications for its potential use in organic electronic devices, as it can enhance air stability and facilitate electron injection. worktribe.com Computational studies can precisely quantify these energy level shifts and predict the HOMO-LUMO gap, which is correlated with the optical and electronic properties of the material. mdpi.com